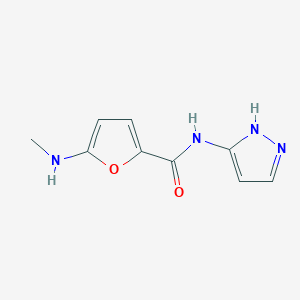
5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Furan Ring: Starting from a suitable precursor such as furfural, the furan ring can be constructed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Amino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide: Similar structure but with an amino group instead of a methylamino group.
5-(Methylamino)-N-(1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(Methylamino)-N-(1H-pyrazol-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure allows it to participate in a variety of chemical reactions and interact with a range of biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(methylamino)-N-(1H-pyrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-10-8-3-2-6(15-8)9(14)12-7-4-5-11-13-7/h2-5,10H,1H3,(H2,11,12,13,14) |
InChI Key |
NQZFIAYACIRATE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(O1)C(=O)NC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















